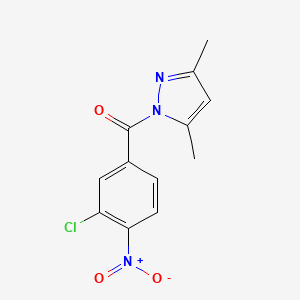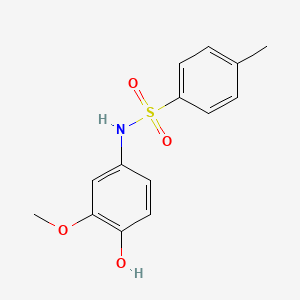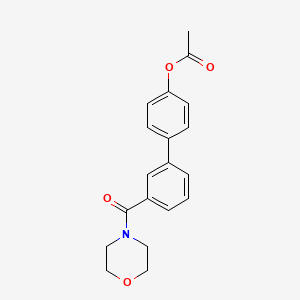
2,6-dichloro-N-3-pyridinylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dichloro-N-3-pyridinylbenzenesulfonamide, also known as Dichlorvos, is a potent insecticide that has been widely used in agriculture and public health for over 50 years. Its chemical formula is C7H7Cl2NO2S, and it is a colorless to light brown liquid with a strong odor.
Mechanism of Action
2,6-dichloro-N-3-pyridinylbenzenesulfonamide acts as an acetylcholinesterase inhibitor, which means that it blocks the breakdown of acetylcholine, a neurotransmitter that is essential for the proper functioning of the nervous system. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its insecticidal properties, 2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects on humans and animals. It has been found to cause oxidative stress, DNA damage, and disruption of the immune system. It has also been linked to the development of cancer and other chronic diseases.
Advantages and Limitations for Lab Experiments
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has several advantages for use in laboratory experiments, including its high potency and broad spectrum of activity against a wide range of insect species. However, its toxicity and potential health risks make it difficult to handle and require strict safety precautions.
Future Directions
There are several areas of future research that could be explored with respect to 2,6-dichloro-N-3-pyridinylbenzenesulfonamide. These include the development of safer and more effective insecticides, the investigation of its potential therapeutic uses in the treatment of neurodegenerative diseases, and the study of its long-term effects on human health and the environment. Additionally, research could be focused on identifying alternative methods for controlling insect-borne diseases that do not rely on the use of chemical insecticides.
Synthesis Methods
The synthesis of 2,6-dichloro-N-3-pyridinylbenzenesulfonamide involves the reaction of 2,6-dichloro-4-nitroaniline with pyridine in the presence of sulfuric acid. The resulting product is then treated with sodium sulfite to yield 2,6-dichloro-N-3-pyridinylbenzenesulfonamide.
Scientific Research Applications
2,6-dichloro-N-3-pyridinylbenzenesulfonamide has been extensively studied for its insecticidal properties and its potential use in controlling insect-borne diseases such as malaria, dengue fever, and Zika virus. It has also been investigated for its potential use as a therapeutic agent in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
2,6-dichloro-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-9-4-1-5-10(13)11(9)18(16,17)15-8-3-2-6-14-7-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNSXGAJQLXPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)S(=O)(=O)NC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-n-3-pyridinylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)

![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)


![N-(2-methylphenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5717486.png)